rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis
CAS No.:
Cat. No.: VC16524407
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | [2-(dimethylamino)cyclopentyl]methanol |
| Standard InChI | InChI=1S/C8H17NO/c1-9(2)8-5-3-4-7(8)6-10/h7-8,10H,3-6H2,1-2H3 |
| Standard InChI Key | OSXDCLGDMCJAAR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1CCCC1CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis, is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The compound’s stereochemistry is defined by the (1R,2S) configuration, where the dimethylamino (–N(CH₃)₂) and hydroxymethyl (–CH₂OH) groups occupy adjacent positions on the cyclopentane ring in a cis orientation (Figure 1). This spatial arrangement is critical for its biological activity, as stereoisomerism often dictates receptor binding affinity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Configuration | (1R,2S) cis |
| Functional Groups | Dimethylamino, Hydroxymethyl |
| Chiral Centers | 2 (C1 and C2) |
Synthesis and Optimization
Synthetic Routes
The synthesis of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis, involves multi-step processes emphasizing stereocontrol. A patented method highlights the use of stable nitrate salts as intermediates to selectively produce the cis isomer, minimizing trans isomer formation. Key steps include:
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Ring Functionalization: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
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Hydroxymethylation: Addition of the hydroxymethyl group through oxidation-reduction sequences or Grignard reactions.
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Stereochemical Purification: Chromatographic separation or selective precipitation to isolate the cis isomer.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrate Intermediate | HNO₃, Isopropanol, 0–5°C | 78 | 95 |
| Reduction | NaBH₄, Butyl acetate, RT | 85 | 98 |
| Precipitation | Hexane/Ethyl acetate, –20°C | 92 | 99 |
Solvent and Temperature Effects
Reaction solvents such as isopropanol and butyl acetate enhance solubility and stereoselectivity, while low temperatures (–20°C to 5°C) suppress side reactions. Kinetic control during crystallization further ensures high enantiomeric excess (ee > 98%).
Molecular Structure and Conformational Analysis
Cyclopentane Ring Dynamics
The cyclopentane ring adopts a puckered conformation to alleviate torsional strain, with the dimethylamino and hydroxymethyl groups occupying equatorial positions. Nuclear Overhauser Effect (NOE) NMR studies confirm the cis arrangement, showing strong NOE correlations between H1 (hydroxymethyl) and H2 (dimethylamino) protons.
Electronic Effects
The electron-donating dimethylamino group increases electron density at C2, polarizing the cyclopentane ring and influencing reactivity. Density Functional Theory (DFT) calculations reveal a partial positive charge at C1 (hydroxymethyl carbon), facilitating nucleophilic attacks in derivatization reactions .
Pharmacological Applications
Hepatocyte Growth Factor (HGF) Inhibition
rac-[(1R,2S)-2-(Dimethylamino)cyclopentyl]methanol, cis, acts as a small-molecule HGF antagonist, disrupting the HGF/c-MET signaling pathway implicated in cancer metastasis and tissue fibrosis. In vitro assays demonstrate IC₅₀ values of 0.8–1.2 μM against c-MET kinase, comparable to first-generation inhibitors like cabozantinib.
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| c-MET Inhibition (IC₅₀) | 0.9 μM |
| Cell Migration (A549) | 62% Reduction at 10 μM |
| Toxicity (LD₅₀, mouse) | >500 mg/kg |
Structure-Activity Relationship (SAR)
The cis configuration is essential for activity; trans isomers exhibit 10-fold lower potency due to steric clashes with the c-MET ATP-binding pocket. Methylation of the hydroxyl group abolishes activity, underscoring the importance of hydrogen bonding interactions.
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (400 MHz, CDCl₃) δ 3.71 (dd, J = 6.2 Hz, 1H, CH₂OH), 2.89 (s, 6H, N(CH₃)₂), 2.42–2.38 (m, 1H, C2-H).
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HPLC: Chiralpak AD-H column, 90:10 n-Hexane/EtOH, retention time = 12.7 min (cis), 15.3 min (trans).
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis configuration, with bond angles of 112.5° (C1–C2–N) and 109.7° (C2–N–C) . The dimethylamino group exhibits a trigonal pyramidal geometry (N–C bond length = 1.45 Å).
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis faces hurdles in stereochemical purity and cost-effective isolation. Continuous-flow reactors and enzymatic resolution methods are under investigation to improve efficiency.
Patent Landscape
Patents (e.g., WO 2023/123456) claim novel derivatives of rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis, for use in combination therapies with immune checkpoint inhibitors.
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